molecular formula C12H6Cl2N2OS2 B2418819 N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476626-84-3

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2418819
CAS No.: 476626-84-3
M. Wt: 329.21
InChI Key: WCEMJZOJKAFWHQ-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on their specific structure. Some benzothiazole derivatives may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

Benzothiazole derivatives are a promising class of compounds with a wide range of biological activities. Future research may focus on the synthesis of new benzothiazole derivatives with improved biological activity and reduced side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves the reaction of benzo[d]thiazol-2-amine with a suitable thiophene derivative. One common method is the reaction between benzo[d]thiazol-2-amine and 2,5-dichlorothiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS2/c13-9-5-6(10(14)19-9)11(17)16-12-15-7-3-1-2-4-8(7)18-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEMJZOJKAFWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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